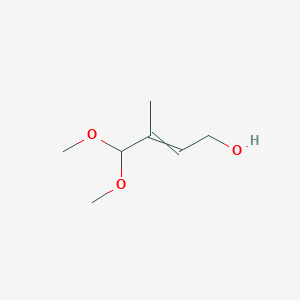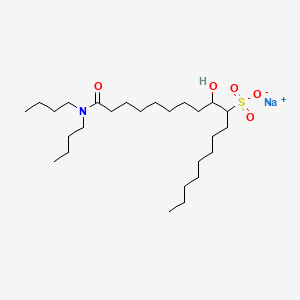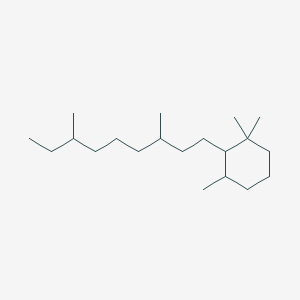
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane is an organic compound with the molecular formula C21H42. It is a branched alkane with a cyclohexane ring, making it a part of the cycloalkane family. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a 3,7-dimethylnonyl group and three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 3,7-dimethylnonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically subjected to distillation to separate the desired product from unreacted starting materials and side products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas (Cl2) in the presence of ultraviolet light can produce chlorinated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Cl2, UV light, or other halogen sources.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as an intermediate in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. For instance, its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,1,3-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.
3,7-Dimethylnonane: A linear alkane with two methyl groups at positions 3 and 7.
Uniqueness
2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane is unique due to its combination of a cyclohexane ring with a branched nonyl group and multiple methyl substitutions. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
69903-61-3 |
|---|---|
Formule moléculaire |
C20H40 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
2-(3,7-dimethylnonyl)-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C20H40/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h16-19H,7-15H2,1-6H3 |
Clé InChI |
OLXCDJBKPIBKKS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)CCC1C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
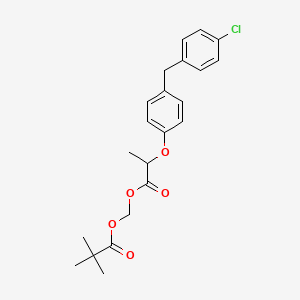

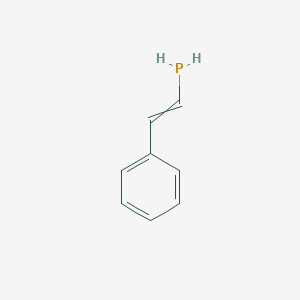
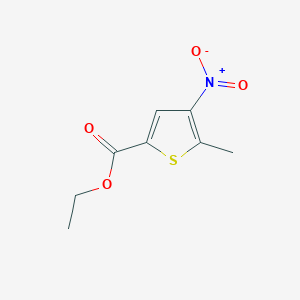


![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)

